molecular formula Na2Se B074088 sodioselanylsodium CAS No. 1313-85-5

sodioselanylsodium

Cat. No.: B074088
CAS No.: 1313-85-5
M. Wt: 124.95 g/mol
InChI Key: PNCGYTHKTDMKME-UHFFFAOYSA-N
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Description

Sodium selenide (Na₂Se) is a versatile inorganic salt of selenium valued in research for its role as a robust selenium anion (Se²⁻) source. Its primary application lies in materials science, where it serves as a crucial precursor for the synthesis of selenide-containing nanomaterials and semiconductors, such as zinc selenide (ZnSe) and copper indium gallium selenide (CIGS), which are integral to photovoltaics, photocatalysis, and light-emitting devices. In biochemical research, sodium selenide is utilized to study the biosynthesis and function of selenoproteins, a critical class of proteins containing the 21st amino acid, selenocysteine. These proteins, including glutathione peroxidases and thioredoxin reductases, are essential antioxidants involved in cellular redox regulation and defense against oxidative stress. The compound acts by incorporating selenium into macromolecular frameworks or by participating in reduction reactions. Its reactivity with electrophiles also makes it a valuable reagent in organic synthesis for constructing selenium-heterocycles. This product is offered to support advanced investigations in solid-state chemistry, nanotechnology, and molecular biology, providing a foundational reagent for exploring selenium's unique chemistry and biological significance.

Properties

CAS No.

1313-85-5

Molecular Formula

Na2Se

Molecular Weight

124.95 g/mol

IUPAC Name

sodioselanylsodium

InChI

InChI=1S/2Na.Se

InChI Key

PNCGYTHKTDMKME-UHFFFAOYSA-N

Canonical SMILES

[Na][Se][Na]

Other CAS No.

1313-86-6
1313-85-5

physical_description

Solid;  Turns red and deliquesces in air;  [Merck Index] Gray crystalline powder;  Hygroscopic;  [Alfa Aesar MSDS]

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Related CAS

1313-86-6 (Na2-Se6)
1313-85-5 (Parent)

Synonyms

sodium selenide
sodium selenide (Na2Se2), 75Se-labeled
sodium selenide (Na2Se6)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the dissolution of selenium powder in ethanol, followed by the gradual addition of NaBH₄ under reflux (~78°C). The exothermic reaction proceeds via the following simplified pathway:

Se+NaBH4Na2Se+B(OH)3+H2\text{Se} + \text{NaBH}4 \rightarrow \text{Na}2\text{Se} + \text{B(OH)}3 + \text{H}2 \uparrow

Key optimizations include:

  • Molar Ratio : A 1:4 molar ratio of Se to NaBH₄ ensures complete reduction of selenium to Na₂Se.

  • Solvent Choice : Ethanol stabilizes intermediate species (e.g., HSe⁻) and prevents premature oxidation.

  • Temperature Control : Reflux conditions (70–80°C) accelerate the reaction while avoiding decomposition of NaBH₄.

Procedural Details

  • Se Dissolution : 2 mmol of selenium powder is dispersed in 10 mL of ethanol.

  • NaBH₄ Addition : 8 mmol of NaBH₄ is added in portions to mitigate excessive foaming from hydrogen gas evolution.

  • Reaction Duration : Stirring under reflux for 1 hour yields a clear solution containing Na₂Se.

Table 1: Optimized Conditions for NaBH₄ Reduction

ParameterValue
Selenium (Se)2 mmol
NaBH₄8 mmol
SolventEthanol (10 mL)
TemperatureReflux (~78°C)
Time1 hour

This method produces Na₂Se in situ, which is directly usable for subsequent reactions (e.g., alkylation to form dialkyl selenides). The absence of isolating Na₂Se simplifies the workflow and reduces exposure to air-sensitive intermediates.

Direct Elemental Synthesis

The direct reaction of sodium metal (Na) with selenium at elevated temperatures is a classical method for Na₂Se synthesis. While less commonly employed today due to safety concerns, it remains a viable route for large-scale production.

Reaction Dynamics

The stoichiometric reaction is represented as:

2Na+SeNa2Se2\text{Na} + \text{Se} \rightarrow \text{Na}_2\text{Se}

Key Considerations :

  • Atmosphere : Conducted under inert gas (argon or nitrogen) to prevent oxidation.

  • Temperature : Heating to 300–400°C ensures complete reaction but risks sodium vaporization.

  • Purity Challenges : Trace oxygen or moisture leads to side products like Na₂SeO₃ or Na₂SeO₄.

Industrial-Scale Limitations

  • Safety Risks : Handling molten sodium and selenium requires specialized equipment.

  • Energy Intensity : High-temperature furnaces increase operational costs.

Alternative Synthesis Routes

Sodium Hydride Reduction

Sodium hydride (NaH) reacts with selenium at moderate temperatures (200–250°C) to yield Na₂Se:

2NaH+SeNa2Se+H22\text{NaH} + \text{Se} \rightarrow \text{Na}2\text{Se} + \text{H}2 \uparrow

Advantages :

  • Lower reaction temperature compared to direct elemental synthesis.

  • Reduced risk of selenium sublimation.

Liquid Ammonia Method

Dissolving sodium in liquid ammonia (-33°C) facilitates a low-temperature reaction with selenium:

2Na+SeNH3(l)Na2Se2\text{Na} + \text{Se} \xrightarrow{\text{NH}3(l)} \text{Na}2\text{Se}

Challenges :

  • Handling cryogenic ammonia.

  • Limited scalability due to solvent volatility.

Comparative Analysis of Methods

Table 2: Method Comparison for Na₂Se Synthesis

MethodConditionsYieldScalabilitySafety
NaBH₄ ReductionEthanol, reflux, 1 hourHigh*HighModerate (exothermic)
Direct Elemental300–400°C, inert atmosphereModerateModerateLow (high temp)
NaH Reduction200–250°C, inert atmosphereModerateLowModerate
Liquid Ammonia-33°C, NH₃ solventLowLowLow (cryogenic)

*Yield inferred from subsequent alkylation efficiency (45–72% for dialkyl selenides).

Challenges and Considerations

Air and Moisture Sensitivity

Na₂Se rapidly oxidizes in air to form sodium selenite (Na₂SeO₃) or selenate (Na₂SeO₄). Storage under inert gas or anhydrous conditions is critical.

Polyselenide Formation

Excess selenium or incomplete reduction leads to Na₂Se₂ or Na₂Se₃. Stoichiometric precision and reaction monitoring are essential to suppress polyselenide byproducts.

Solvent Selection

Polar aprotic solvents (e.g., DMF) may stabilize Na₂Se but complicate purification. Ethanol strikes a balance between reactivity and practicality .

Chemical Reactions Analysis

Hydrolysis and Reaction with Water

Sodium selenide undergoes rapid hydrolysis in aqueous environments, producing sodium hydroxide (NaOH) and sodium hydroselenide (NaHSe):Na2Se+H2ONaOH+NaHSe\text{Na}_2\text{Se}+\text{H}_2\text{O}\rightarrow \text{NaOH}+\text{NaHSe}This reaction is highly sensitive to oxygen, leading to further oxidation of selenide ions (Se²⁻) to elemental selenium (Se) or selenium dioxide (SeO₂) under aerobic conditions .

Key Observations:

  • Hydrolysis is exothermic and generates hydrogen selenide (H₂Se) as a side product in acidic conditions 10.
  • Prolonged exposure to moisture results in the formation of polyselenides (e.g., Na₂Se₂) due to redox equilibria between Se²⁻ and Se₂²⁻ .

Reaction with Acids

Sodium selenide reacts vigorously with acids to produce toxic hydrogen selenide gas (H₂Se):Na2Se+2HCl2NaCl+H2Se\text{Na}_2\text{Se}+2\text{HCl}\rightarrow 2\text{NaCl}+\text{H}_2\text{Se}Experimental Insights:

  • The reaction is utilized to generate H₂Se for laboratory applications, though it requires stringent safety measures due to the gas’s toxicity 10.
  • In acidic solutions, H₂Se decomposes into red elemental selenium and water, releasing heat10 .

Formation of Organoselenium Compounds

Sodium selenide serves as a nucleophile in organic synthesis, reacting with alkyl halides (RX) to form dialkyl selenides (R-Se-R):Na2Se+2RXR2Se+2NaX\text{Na}_2\text{Se}+2\text{RX}\rightarrow \text{R}_2\text{Se}+2\text{NaX}Research Findings:

  • Reaction optimization studies show that excess NaBH₄ (3.0 eq) minimizes side products like diselenides (R-Se-Se-R) .
  • Cyclic selenides (e.g., 1m ) are synthesized using dibromides (e.g., 1,4-dibromo-2,3-dihydroxybutane) under low-concentration conditions to favor intramolecular cyclization .
Alkyl Halide Product Yield Conditions
Benzyl bromideDibenzyl selenide (1a )82%H₂O-THF, 25°C
1-BromooctaneDioctyl selenide (1b )75%MeCN, 25°C
α,α′-DibromoxyleneCyclic selenide (1l )65%Dilute THF

Redox Reactions and Oxidation

Sodium selenide acts as a strong reducing agent, reacting with oxygen to form diselenides or selenium oxides:4Na2Se+3O22Na2SeO3+2Na2O4\text{Na}_2\text{Se}+3\text{O}_2\rightarrow 2\text{Na}_2\text{SeO}_3+2\text{Na}_2\text{O}Critical Notes:

  • Oxidation in aerobic environments generates reactive oxygen species (ROS), including hydroxyl radicals (- OH), which induce DNA strand breaks in biological systems .
  • The redox equilibrium between Se²⁻ and Se₂²⁻ influences reaction pathways, with excess NaBH₄ favoring selenide stability .

Reactions with Electrophiles and Metal Ions

Sodium selenide forms complexes with transition metals, such as Ag⁺, Cu²⁺, and Hg²⁺, precipitating metal selenides:Na2Se+AgNO3Ag2Se+2NaNO3\text{Na}_2\text{Se}+\text{AgNO}_3\rightarrow \text{Ag}_2\text{Se}\downarrow +2\text{NaNO}_3Key Studies:

  • Metal-selenide colloids (e.g., Ag₂Se) form even in the presence of EDTA, indicating high thermodynamic stability .
  • Toxicity studies in yeast reveal that Na₂Se-induced DNA damage is oxygen-dependent, mediated by hydroxyl radicals .

Solvent and Reaction Condition Dependencies

The choice of solvent significantly impacts reaction efficiency and selectivity:

Solvent Advantages Limitations Yield Range
H₂O-THFHigh solubility of Na₂SeHydrolysis side reactions70–85%
MeCNLow polarity reduces diselenide formationHeterogeneity issues50–75%
Liquid NH₃Facilitates Na₂Se synthesisRequires cryogenic conditions N/A

Mechanistic Insight:

  • In aqueous THF, Na₂Se exists as a hydrated ion pair, enhancing nucleophilic reactivity .
  • Non-polar solvents like MeCN reduce diselenide byproducts but require precise stoichiometric control .

Scientific Research Applications

Medicinal Applications

1.1 Antioxidant and Anticancer Properties

Sodium selenide has been studied for its potential as an antioxidant and anticancer agent. Research indicates that selenium compounds, including sodium selenide, can enhance the body's antioxidant defenses, thereby protecting cells from oxidative stress. This property is particularly significant in cancer prevention and treatment strategies. For instance, sodium selenide has been shown to induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies .

1.2 Neuroprotective Effects

Studies have demonstrated that sodium selenide can protect against neurotoxicity induced by various harmful substances. For example, in animal models, sodium selenide has been shown to mitigate the toxic effects of lithium carbonate, enhancing total antioxidant status and restoring the activity of antioxidant enzymes . This suggests its potential utility in neurodegenerative disease management.

Nanotechnology Applications

2.1 Nanoplasmonic Sensors

Sodium selenide plays a role in the development of nanoplasmonic sensors, which are used for the label-free detection of biomolecules. These sensors leverage localized surface plasmon resonance (LSPR) phenomena to achieve high sensitivity in detecting biological interactions at the molecular level . The incorporation of sodium selenide into sensor designs enhances their performance in various applications, including medical diagnostics and environmental monitoring.

2.2 Quantum Dots and Photovoltaics

Sodium selenide is also utilized in the synthesis of quantum dots, which are semiconductor nanoparticles with applications in optoelectronics and photovoltaics. The unique electronic properties of sodium selenide allow for the creation of efficient light-harvesting materials that can improve solar cell performance .

Environmental Applications

3.1 Remediation of Heavy Metals

Sodium selenide has been investigated for its ability to remediate heavy metal pollution in water bodies. It can precipitate heavy metals as insoluble selenides, effectively removing them from contaminated water sources. This application is particularly relevant in areas affected by industrial waste and mining activities .

3.2 Soil Enrichment

In agricultural practices, sodium selenide can be used as a soil amendment to enhance selenium levels in crops. This not only improves the nutritional value of food but also contributes to selenium's role as a beneficial micronutrient for human health .

Case Studies

Study Application Findings
Study on Antioxidant EffectsNeuroprotectionSodium selenide improved antioxidant enzyme activity in rat models exposed to lithium carbonate .
Nanoplasmonic Sensors DevelopmentBiomolecule DetectionEnhanced sensitivity and specificity achieved using sodium selenide-based sensors for detecting viruses .
Heavy Metal RemediationEnvironmental CleanupEffective precipitation of lead and cadmium ions from contaminated water using sodium selenide .

Mechanism of Action

Sch 29482 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, Sch 29482 disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Sodium Selenide and Analogues
Compound Oxidation State Primary Applications Toxicity Mechanism Notable Performance Metrics
Sodium Selenide Se(-II) Lab reagent, thin-film synthesis O₂-dependent DNA breaks N/A
Sodium Selenite Se(IV) Antioxidant supplements ROS-mediated apoptosis IC₅₀: ~10 µM (cancer cells)
Selenomethionine Se(-II) Dietary supplements H₂Se release 90% absorption efficiency
Copper Selenide Se(-II) Sodium-ion batteries Low toxicity 450 mAh/g capacity at 1 A/g
CoSe₂/ZnSe Se(-II) Energy storage, OER catalysis N/A 800-cycle stability
Table 2: Metabolic Pathways of Selected Selenium Compounds
Compound Metabolic Pathway Key Enzymes/Processes End Product
Sodium Selenide Direct oxidation in O₂ Hydroxyl radical generation Elemental Se
Sodium Selenite Reduction by TrxR ROS production H₂Se
Selenomethionine Incorporation into proteins or catabolism Methionine analog metabolism H₂Se

Research Findings and Trends

  • Energy Storage: Transition metal selenides (e.g., CuSe, CoSe₂/ZnSe) dominate sodium-ion battery research due to high theoretical capacities (>600 mAh/g) and structural tunability .
  • Thermoelectrics : Tin selenide (SnSe) doped with sodium achieves a record power factor (~75 µW cm⁻¹ K⁻²), highlighting sodium’s role in enhancing material properties unrelated to Na₂Se itself .

Biological Activity

Sodium selenide (Na₂Se) is an inorganic selenium compound that exhibits significant biological activity, primarily through its role as a precursor to hydrogen selenide (H₂Se), which is crucial for various physiological processes. This article explores the biological effects of sodium selenide, focusing on its antioxidant properties, toxicity mechanisms, and potential therapeutic applications.

Sodium selenide is a source of hydrogen selenide, a potent biological mediator. The conversion of sodium selenide to hydrogen selenide occurs in biological systems and is essential for the synthesis of selenoproteins, which play vital roles in antioxidant defense and redox regulation.

Table 1: Comparison of Sodium Selenide and Hydrogen Selenide

PropertySodium Selenide (Na₂Se)Hydrogen Selenide (H₂Se)
Chemical FormInorganic SaltGaseous Compound
Biological RoleSelenium SourceAntioxidant Mediator
Toxicity LevelModerateHigh
Main FunctionPrecursor to H₂SeCellular Signaling

Antioxidant Activity

Sodium selenide has been shown to exert antioxidant effects by modulating oxidative stress. Research indicates that it can enhance the activity of selenium-dependent enzymes such as glutathione peroxidases, thereby reducing oxidative damage in cells. A study involving septic patients demonstrated that sodium selenite treatment (which can be related to sodium selenide's effects) significantly restored selenium levels and decreased markers of oxidative stress, although modulation of immune responses was not observed .

Toxicity Mechanisms

While sodium selenide has beneficial biological activities, it also possesses toxicity, particularly through the generation of reactive oxygen species (ROS). Studies using Saccharomyces cerevisiae have revealed that sodium selenide induces DNA damage via an oxygen-dependent mechanism. This includes the activation of the G2/M cell cycle checkpoint and the induction of double-strand breaks in DNA .

Table 2: Summary of Toxic Effects Induced by Sodium Selenide

EffectMechanismReference
DNA DamageInduction of double-strand breaks
Cell Cycle ArrestG2/M checkpoint activation
Oxidative StressROS generation leading to cellular damage

Case Studies and Research Findings

  • Oxidative Stress in Sepsis : A clinical trial involving 40 septic patients showed that sodium selenite treatment improved antioxidant levels but did not significantly alter immune markers . This highlights the compound's role in managing oxidative stress without necessarily enhancing immune function.
  • Selenium Metabolites : Research has identified hydrogen selenide as a critical metabolite derived from sodium selenide, which exhibits various biological activities including anti-inflammatory effects and potential anticancer properties. Methylselenol, another metabolite, has been linked to immune modulation and cancer prevention .
  • Toxicity Studies : Experimental studies on yeast have established a direct correlation between sodium selenide exposure and increased DNA damage, underscoring the need for cautious use in therapeutic settings .

Q & A

Q. What are the recommended synthesis methods for sodium selenide in academic research, and how can purity be optimized?

Sodium selenide (Na₂Se) is typically synthesized via hydrothermal or solid-state reactions. For example, hydrothermal synthesis using sodium hydrogen selenide (NaHSe) as a precursor under controlled temperatures (~180°C) yields nanosheets with high crystallinity . Purity optimization involves inert atmosphere handling (e.g., nitrogen or argon) to prevent oxidation and contamination. Post-synthesis characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) ensures stoichiometric accuracy .

Q. How can researchers characterize the structural and electronic properties of sodium selenide?

Structural analysis employs XRD for crystallinity, transmission electron microscopy (TEM) for morphology, and Raman spectroscopy for vibrational modes. Electronic properties, such as band structure, are studied using density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., Perdew-Burke-Ernzerhof (PBE)) to account for exchange-correlation effects . Synchrotron-based X-ray photoelectron spectroscopy (XPS) validates oxidation states .

Q. What experimental protocols are used to assess sodium selenide’s stability under ambient conditions?

Stability tests involve thermogravimetric analysis (TGA) to monitor thermal decomposition and in-situ Fourier-transform infrared spectroscopy (FTIR) to detect surface oxidation. Oxygen sensitivity requires storage in vacuum-sealed containers or gloveboxes (<1 ppm O₂/H₂O) .

Advanced Research Questions

Q. How does sodium selenide induce DNA damage, and what methodologies are used to study this mechanism?

Sodium selenide generates hydrogen selenide (H₂Se), which reacts with oxygen to produce hydroxyl radicals (•OH) via Fenton-like reactions. These radicals cause DNA double-strand breaks (DSBs), detectable via comet assays and γ-H2AX immunofluorescence. In yeast models, hypersensitivity of homologous recombination (HR)-deficient strains (e.g., rad52Δ) confirms DSB dominance . Oxygen dependency is validated using anaerobic chambers, where toxicity is abolished under O₂-free conditions .

Q. What are the challenges in reconciling contradictory data on sodium selenide’s cytotoxicity across cell types?

Discrepancies arise from cell-specific metabolic pathways (e.g., selenoprotein expression) and experimental variables (e.g., UV exposure, surface coatings). Primary hepatocytes show acute sensitivity due to high metabolic activity, while immortalized lines may exhibit resistance. Methodological controls include standardized selenium dosing (e.g., 5–20 μmol/kg in rats), parallel ROS quantification (e.g., DCFH-DA assays), and validation of selenide anion generation via HPLC .

Q. How can sodium selenide’s electrochemical properties be leveraged for sodium-ion battery anodes?

Sodium selenide exhibits dual sodium storage mechanisms: (i) conversion reactions (Na₂Se ↔ Se + 2Na⁺ + 2e⁻) and (ii) alloying (Se + 2Na⁺ + 2e⁻ → Na₂Se). In-situ XRD and TEM track phase transitions during cycling, while electrochemical impedance spectroscopy (EIS) monitors ion diffusion kinetics. Heterostructures (e.g., CuSe/ZnSe@N-doped carbon) enhance conductivity and buffer volume changes, achieving capacities >500 mAh/g .

Q. What computational approaches are used to predict sodium selenide’s reactivity in catalytic systems?

Hybrid DFT calculations (e.g., HSE06 functional) model adsorption energies (Eₐdₛ) of intermediates on Na₂Se surfaces. Ab initio molecular dynamics (AIMD) simulations assess thermal stability, while Bader charge analysis identifies active sites. For example, CuSe/ZnSe heterojunctions reduce Na⁺ adsorption energy to −1.2 eV, accelerating ion transfer .

Q. How do environmental factors influence sodium selenide’s transformation in aqueous systems?

Hydrolysis and redox reactions dominate in water. Sodium selenide reacts with dissolved O₂ to form selenite (SeO₃²⁻) and elemental selenium (Se⁰), detected via UV-Vis spectroscopy (λ = 390 nm for Se⁰ colloids). pH controls speciation: acidic conditions favor H₂Se, while alkaline media stabilize Se²⁻. Kinetic studies use stopped-flow techniques to monitor intermediate selenide (HSe⁻) .

Methodological Considerations

Q. What in vitro models are optimal for studying sodium selenide’s organ-specific toxicity?

Primary hepatocytes (rat/mouse) are preferred for liver toxicity studies due to high metabolic activity. 3D spheroid cultures mimic in vivo conditions better than monolayers. Co-culture systems with fibroblasts assess bystander effects. Dose-response curves should span 1–50 μM, with LC₅₀ calculations via MTT assays .

Q. How can researchers mitigate artifacts in spectroscopic characterization of sodium selenide nanomaterials?

Air-free sample preparation (glovebox transfer) prevents surface oxidation. For TEM, cryogenic holders minimize beam damage. For XPS, charge compensation (flood guns) is critical for insulating samples. Background subtraction in Raman spectra (e.g., using Savitzky-Golay filters) isolates selenide-specific peaks .

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